![molecular formula C16H13FN2O2S B2898764 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1008971-09-2](/img/structure/B2898764.png)
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as FABP4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FABP4 (fatty acid-binding protein 4) is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown promising results in preclinical studies as a treatment for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis.
Mechanism of Action
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione works by inhibiting the activity of FABP4 protein. FABP4 is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. Inhibition of FABP4 activity reduces inflammation, improves insulin sensitivity, and reduces lipid accumulation in various tissues.
Biochemical and Physiological Effects:
FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation, improve insulin sensitivity, and reduce lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high purity, excellent yield, and well-established synthesis method. The compound has also shown promising results in preclinical studies, making it an attractive candidate for further research. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to establish its safety profile.
Future Directions
There are several future directions for research on 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the compound's safety profile further and establish the maximum tolerated dose in animal models. Another direction is to study the compound's efficacy in clinical trials for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis. Additionally, further research is needed to understand the compound's mechanism of action fully and its potential for combination therapy with other drugs.
Synthesis Methods
The synthesis of 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluoroaniline, 2-methylbenzaldehyde, and 2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. The synthesis method has been optimized to yield a high purity product with excellent yield.
Scientific Research Applications
FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have been extensively studied in preclinical models for their potential therapeutic applications. The compound has shown promising results in reducing inflammation, improving insulin sensitivity, and reducing lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.
properties
IUPAC Name |
5-(4-fluoroanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)19-15(20)14(22-16(19)21)18-12-8-6-11(17)7-9-12/h2-9,14,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFLVJXCIAEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.